2,3-Difluoro-4-methylbenZylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various chemical transformations, making it a crucial tool in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzylzinc bromide typically involves the reaction of 2,3-Difluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3-Difluoro-4-methylbenzyl bromide+Zn→2,3-Difluoro-4-methylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4-methylbenzylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of a catalyst to form secondary and tertiary alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions with halides.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, as well as substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-methylbenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 2,3-Difluoro-4-methylbenzylzinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl compounds and halides, which react with the nucleophilic zinc reagent to form new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-5-methoxyphenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
- Benzylzinc bromide
Uniqueness
2,3-Difluoro-4-methylbenzylzinc bromide is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H7BrF2Zn |
---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
bromozinc(1+);2,3-difluoro-1-methanidyl-4-methylbenzene |
InChI |
InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-6(2)8(10)7(5)9;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
NHCIHFVQDCQGDY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[CH2-])F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.